Sucralfate is a basic aluminum salt of sucrose octasulfate, originally developed for the treatment of gastrointestinal diseases. [] It is classified as a cytoprotective agent due to its ability to protect the gastric mucosa from various damaging agents. [] In scientific research, Sucralfate is extensively studied for its unique properties and potential applications in various fields beyond gastrointestinal health. It is recognized for its ability to bind to proteins on mucosal surfaces, forming a protective barrier and stimulating mucosal defense mechanisms. [, , ]
Synthesis Analysis
Sucralfate is synthesized by reacting sucrose with chlorosulfonic acid to produce sucrose octasulfate. The resulting sucrose octasulfate is then reacted with aluminum hydroxide to produce Sucralfate. []
Molecular Structure Analysis
The primary chemical reaction involving Sucralfate is its interaction with proteins on mucosal surfaces. The negatively charged sulfate groups on Sucralfate bind electrostatically to positively charged amino acid residues on proteins, forming a stable complex. [] This interaction is pH-dependent, with Sucralfate showing a higher affinity for proteins at lower pH values. []
Mechanism of Action
Barrier formation: Sucralfate adheres to the mucosal surface, particularly at sites of ulceration or injury, creating a physical barrier that protects the underlying tissue from further damage by gastric acid, pepsin, and bile salts. [, ]
Stimulation of mucosal defense mechanisms: Sucralfate stimulates the production of prostaglandins, mucus, and bicarbonate, which contribute to mucosal protection and healing. [, ]
Growth factor binding: Sucralfate binds to various growth factors, such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF), protecting them from degradation and potentially enhancing their activity in promoting tissue repair. [, ]
Physical and Chemical Properties Analysis
Sucralfate is a white to yellowish-white powder that is practically insoluble in water and alcohol. [] It is stable in air and light, but it is hygroscopic. Sucralfate has a molecular weight of 2087 g/mol. []
Applications
Gastrointestinal Protection: Sucralfate is used to treat peptic ulcers, gastritis, and stress ulceration. [] Its ability to bind to ulcerated tissue and form a protective barrier contributes to its efficacy in these applications. [, ]
Wound Healing: Topical Sucralfate has shown promise in promoting wound healing in various settings, including burn wounds, venous ulcers, and skin excoriations. [, , ] Its ability to stimulate angiogenesis, granulation tissue formation, and re-epithelialization contribute to its wound healing properties. [, ]
Oral Health: Polymerized Sucralfate is being investigated for its potential applications in oral health, such as the treatment of oral mucositis, aphthous ulcers, and dry mouth. [] Its barrier-forming and cytoprotective properties contribute to its potential in these areas. []
Oncology Support: Sucralfate is being explored for its potential use in alleviating the side effects of chemotherapy and radiation therapy, such as mucositis and gastrointestinal toxicity. [, ] Its ability to protect mucosal surfaces from damage and promote healing contributes to its potential in these applications. []
Phosphate Binding: While not currently approved for this use, some research has investigated the potential of Sucralfate as a phosphate binder in animals with chronic kidney disease. []
Future Directions
Developing new formulations: Exploring novel formulations of Sucralfate, such as nanoparticles, gels, and films, to improve its delivery and efficacy in various applications. []
Expanding therapeutic applications: Investigating the potential of Sucralfate in treating other conditions, such as inflammatory bowel disease, radiation proctitis, and other mucosal injuries. [, ]
Understanding the role of Sucralfate in stimulating mucosal defense mechanisms: Further research is needed to elucidate the precise mechanisms by which Sucralfate promotes the production of prostaglandins, mucus, and bicarbonate. [, ]
Related Compounds
Sucrose Octasulfate
Compound Description: Sucrose octasulfate is the sulfated, sucrose-based backbone of sucralfate. It lacks the aluminum component present in sucralfate. Studies have shown that sucrose octasulfate exhibits similar inhibitory effects on intestinal epithelial cell motility to sucralfate. []
Lactose Octaacetate
Compound Description: Lactose octaacetate is structurally similar to sucrose octasulfate, the backbone of sucralfate, but with a lactose-based backbone instead of sucrose. Like sucrose octasulfate, lactose octaacetate also exhibits inhibitory effects on intestinal epithelial cell motility. []
Relevance: This finding, along with the similar effects of sucrose octasulfate, suggests that the octaacetate structure, rather than the specific sugar component, may be responsible for the observed inhibition of intestinal epithelial cell motility by sucralfate. []
Maltose Octaacetate
Compound Description: Maltose octaacetate is an octaacetate disaccharide, structurally similar to sucrose octasulfate and lactose octaacetate, but with a maltose backbone. Unlike those compounds, maltose octaacetate demonstrates minimal effects on intestinal epithelial cell motility. []
Relevance: The lack of effect by maltose octaacetate, despite its structural similarity to sucrose octasulfate and lactose octaacetate, highlights the importance of the β-bond linkage in these molecules for inhibiting intestinal epithelial cell motility. [] This suggests that modifications to the sucralfate structure, particularly altering the sugar backbone while retaining the β-bond linkage, might influence its effects on intestinal epithelial cell motility.
Nitric Oxide (NO)
Relevance: Studies suggest that sucralfate's gastroprotective and ulcer-healing properties may involve nitric oxide. [] Sucralfate administration increases gastric mucosal blood flow, and this effect, along with its gastroprotective action, can be attenuated by inhibiting nitric oxide synthase. [, ] This implies that sucralfate might promote ulcer healing by enhancing blood flow to the damaged area, potentially mediated by nitric oxide.
Basic Fibroblast Growth Factor (bFGF)
Relevance: Sucralfate has been shown to bind to bFGF both in vitro and in vivo. [] Furthermore, sucralfate alone can accelerate angiogenesis, and this effect is significantly enhanced when combined with bFGF. [] These findings suggest that sucralfate's ulcer-healing properties may involve stimulating angiogenesis, potentially by enhancing the activity of bFGF.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Glucose transporter 1 (Glut1) is an inducible carrier of pentoses and hexoses, including glucose. STF-31 is an inhibitor of Glut1 (IC50 = ~1 µM) that blocks glucose uptake. It induces necrosis in cancer cells that lack the von Hippel-Lindau tumor suppressor gene, which overexpress Glut1.1 Although STF-31 binds Glut1, suggesting a direct effect, STF-31 also inhibits nicotinamide phosphoribosyltransferase, an enzyme that induces Glut1 expression. STF-31 is also toxic to human pluripotent stem cells (hPSCs) and can be used to selectively eliminate hPSCs from mixed cultures. STE31 is a potent glucose transporter 1 (GLUT1). STF31 selectively kills RCCs by specifically targeting glucose uptake through GLUT1 and exploiting the unique dependence of these cells on GLUT1 for survival. Treatment with STF31 inhibits the growth of RCCs by binding GLUT1 directly and impeding glucose uptake in vivo without toxicity to normal tissue. STF-31 is toxic to hPSCs and efficient for selective elimination of hPSCs from mixed cultures.
LSM-4387 is an aromatic ether. Stictic acid is a natural product found in Dimelaena oreina, Ramalina hierrensis, and other organisms with data available.
(S)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has S-configuration at the chiral centre. It has a role as a teratogenic agent. It is an enantiomer of a (R)-thalidomide.
C-170 is an inhibitor of stimulator of interferon genes (STING). It binds to STING, inhibits its palmitoylation, and prevents the recruitment and phosphorylation of TBK1.1 It selectively reduces human and mouse STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells when used at concentrations ranging from 0.02 to 2 µM. Novel covalent antagonist of hsSTING STING inhibitor C-170 is a novel covalent antagonist of hsSTING.